4-叠氮-2,3,5,6-四氟苯甲酰胺

描述

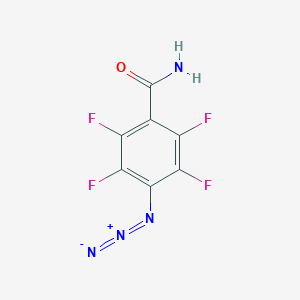

4-Azido-2,3,5,6-tetrafluorobenzamide is a chemical compound with the molecular formula C7H2F4N4O. It is characterized by the presence of an azido group (-N3) and four fluorine atoms attached to a benzamide core. This compound is known for its reactivity and is used in various scientific research applications, particularly in the fields of chemistry and biology.

科学研究应用

Chemical Properties and Structure

- Molecular Formula : C₇H₂F₄N₄O

- Molecular Weight : 234.11 g/mol

The presence of the azido group (-N₃) contributes to the compound's high reactivity, making it suitable for bioconjugation and click chemistry applications.

Bioconjugation

4-ATFB is widely used in bioconjugation, a technique that links biomolecules such as proteins and nucleic acids. This is particularly valuable in:

- Click Chemistry : The azide group reacts with alkyne groups to form stable triazole linkages, facilitating the creation of complex biomolecular structures. This method is favored for its simplicity and efficiency in forming covalent bonds.

Photoaffinity Labeling

The compound acts as a photoaffinity labeling agent, allowing researchers to probe biological receptors and study molecular interactions. Upon UV activation, 4-ATFB can form covalent bonds with proteins and nucleic acids, aiding in the investigation of protein-protein interactions and ligand-receptor binding.

Antibacterial Coatings

In a notable study, 4-ATFB was utilized as a photoactive cross-linker to immobilize antibacterial furanones on silicon oxide surfaces. This method enhances the effectiveness of antibacterial coatings on medical devices by ensuring long-term stability and efficacy against nosocomial infections .

Case Study 1: Bioconjugation Efficiency

In research focusing on bioconjugation using 4-ATFB:

- Researchers successfully demonstrated its ability to link proteins through click chemistry.

- The study highlighted the efficiency of forming stable triazole linkages compared to traditional methods.

Case Study 2: Antibacterial Coating Development

A study explored the immobilization of antibacterial agents using 4-ATFB:

作用机制

Target of Action

The primary target of 4-Azido-2,3,5,6-tetrafluorobenzamide is biological receptors . These receptors play a crucial role in various biological processes, including signal transduction, cellular communication, and regulation of cellular functions .

Mode of Action

4-Azido-2,3,5,6-tetrafluorobenzamide interacts with its targets through a process known as photoaffinity labeling . This involves the use of light to create a covalent bond between the compound and its target, allowing for the precise identification and study of the target .

Biochemical Pathways

Given its role as a photoaffinity labeling agent, it can be inferred that it may affect pathways related to the function of the biological receptors it targets .

Result of Action

The result of 4-Azido-2,3,5,6-tetrafluorobenzamide’s action is the labeling of biological receptors, which allows for their identification and study . This can provide valuable insights into the function of these receptors and their role in various biological processes .

Action Environment

The action of 4-Azido-2,3,5,6-tetrafluorobenzamide can be influenced by various environmental factors. For instance, light is required for the photoaffinity labeling process . Additionally, the compound is light-sensitive and should be stored in a freezer , indicating that its stability and efficacy can be affected by factors such as light exposure and temperature .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Azido-2,3,5,6-tetrafluorobenzamide typically involves the introduction of the azido group to a tetrafluorobenzamide precursor. One common method involves the reaction of 2,3,5,6-tetrafluorobenzamide with sodium azide (NaN3) in the presence of a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the substitution of the azido group.

Industrial Production Methods

While specific industrial production methods for 4-Azido-2,3,5,6-tetrafluorobenzamide are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Industrial production may also involve continuous flow reactors to enhance efficiency and safety.

化学反应分析

Types of Reactions

4-Azido-2,3,5,6-tetrafluorobenzamide undergoes various chemical reactions, including:

Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Photochemical Reactions: The compound can undergo photochemical reactions where the azido group forms reactive nitrene intermediates upon exposure to UV light.

Common Reagents and Conditions

Sodium Azide (NaN3): Used for introducing the azido group.

Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO): Common solvents for the reactions.

UV Light: Used in photochemical reactions to generate nitrene intermediates.

Major Products Formed

Triazoles: Formed through cycloaddition reactions.

Amines and Amides: Formed through substitution reactions.

相似化合物的比较

Similar Compounds

4-Azido-2,3,5,6-tetrafluorobenzoic Acid: Similar structure but with a carboxylic acid group instead of an amide.

2,3,5,6-Tetrafluoro-4-nitrobenzamide: Contains a nitro group instead of an azido group.

2,3,5,6-Tetrafluorobenzamide: Lacks the azido group.

Uniqueness

4-Azido-2,3,5,6-tetrafluorobenzamide is unique due to its combination of the azido group and tetrafluorinated benzamide core. This combination imparts high reactivity and specificity in chemical reactions, making it a valuable tool in various research applications.

生物活性

4-Azido-2,3,5,6-tetrafluorobenzamide is a chemical compound characterized by its molecular formula . It features an azido group (-N₃) and four fluorine atoms attached to a benzamide core. This compound is recognized for its significant biological activity, particularly as a photoaffinity labeling agent , which allows researchers to study protein interactions and functions in biological systems.

The primary mechanism of action for 4-Azido-2,3,5,6-tetrafluorobenzamide is through photoaffinity labeling . This process involves the activation of the azido group upon exposure to ultraviolet (UV) light, leading to the formation of reactive nitrene intermediates. These intermediates can covalently bond with nearby biological receptors or proteins, allowing for their identification and characterization.

Key Points:

- Target : Biological receptors and proteins.

- Mode of Action : Photoaffinity labeling via UV activation.

- Biochemical Pathways : Impacts pathways related to receptor function and protein interactions.

Applications in Research

4-Azido-2,3,5,6-tetrafluorobenzamide has been employed in various scientific applications:

- Protein Interaction Studies : Utilized to label proteins for studying their interactions within cellular environments.

- Drug Discovery : Investigated for potential use in designing enzyme inhibitors and therapeutic agents.

- Material Science : Applied in surface modification techniques due to its reactive functional groups.

Comparative Biological Activity

The biological activity of 4-Azido-2,3,5,6-tetrafluorobenzamide can be compared with similar compounds:

| Compound Name | Structure Type | Key Biological Activity |

|---|---|---|

| 4-Azido-2,3,5,6-tetrafluorobenzoic Acid | Carboxylic acid derivative | Photoaffinity labeling |

| 2,3,5,6-Tetrafluoro-4-nitrobenzamide | Nitro group instead of azide | Potentially different reactivity profiles |

| 2,3,5,6-Tetrafluorobenzamide | Lacks azide group | Reduced reactivity compared to azide derivatives |

Case Studies and Research Findings

- Protein Labeling : A study demonstrated the effectiveness of 4-Azido-2,3,5,6-tetrafluorobenzamide in labeling small molecule-binding proteins. The research highlighted its utility in identifying protein targets for drug discovery .

- Surface Functionalization : Another investigation focused on using this compound for modifying surfaces in microelectronics. The dual reactivity of the azide and amide groups facilitated the attachment of diverse functional molecules onto surfaces .

- Synthesis and Evaluation : Research involving the synthesis of derivatives from 4-Azido-2,3,5,6-tetrafluorobenzamide has shown promising results in creating novel compounds with enhanced biological activity .

Future Directions

Research on 4-Azido-2,3,5,6-tetrafluorobenzamide is expected to expand into several areas:

- Enhanced Drug Development : Continued exploration of its potential as a scaffold for new therapeutic agents.

- Advanced Imaging Techniques : Application in imaging studies to visualize protein interactions in live cells.

- Material Innovations : Further development in surface chemistry applications for creating smart materials.

属性

IUPAC Name |

4-azido-2,3,5,6-tetrafluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2F4N4O/c8-2-1(7(12)16)3(9)5(11)6(4(2)10)14-15-13/h(H2,12,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRAAAVAALQAHLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)F)N=[N+]=[N-])F)F)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2F4N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10404318 | |

| Record name | 4-azido-2,3,5,6-tetrafluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10404318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122616-98-2 | |

| Record name | 4-azido-2,3,5,6-tetrafluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10404318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 4-Azido-2,3,5,6-tetrafluorobenzamide useful in surface modification?

A1: 4-Azido-2,3,5,6-tetrafluorobenzamide contains two distinct reactive groups that make it ideal for surface modifications, particularly in grafting applications. [] It features an azide group capable of undergoing photochemical reactions, and a trimethoxysilylpropyl group that can react with hydroxyl groups. This dual functionality allows it to act as a bridge, linking materials with different properties. For instance, it can attach to hydroxyl groups on a silicon oxide surface through the trimethoxysilylpropyl group. The azide group can then be activated with UV light to covalently bind to target molecules like antibacterial furanones. [] This approach allows for controlled surface functionalization with diverse applications in material science.

Q2: How can the surface density of molecules immobilized using 4-Azido-2,3,5,6-tetrafluorobenzamide be controlled?

A2: Research suggests that the concentration of 4-Azido-2,3,5,6-tetrafluorobenzamide used during surface functionalization directly influences the density of immobilized molecules. [] Higher concentrations lead to a denser monolayer of the compound on the surface, resulting in a higher density of available azide groups for subsequent molecule attachment. This control over surface density is crucial for tailoring material properties and achieving desired functionalities.

Q3: Beyond surface modification, what other applications does 4-Azido-2,3,5,6-tetrafluorobenzamide have in scientific research?

A3: 4-Azido-2,3,5,6-tetrafluorobenzamide is valuable for studying the properties of singlet nitrenes, reactive intermediates in organic chemistry. [] Upon UV irradiation, the compound decomposes to generate a singlet nitrene. This reactive species can be trapped with pyridine to form a stable ylide, allowing researchers to investigate the kinetics and mechanisms of singlet nitrene reactions. This information is critical for understanding photochemical processes and developing novel reactions involving these reactive intermediates.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。